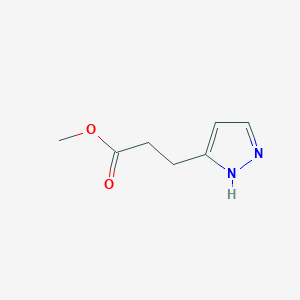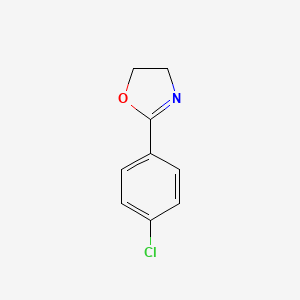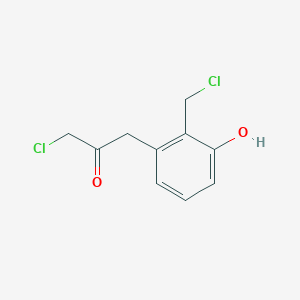
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxy functional groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.
Analyse Chemischer Reaktionen
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Propanol, 1-chloro-: Contains a similar chloro group but differs in its overall structure and reactivity.
1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a hydroxy group, affecting its chemical behavior and applications. The uniqueness of this compound lies in its combination of chloro and hydroxy groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H10Cl2O2 |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
InChI-Schlüssel |
HCEZPTLKEGGUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


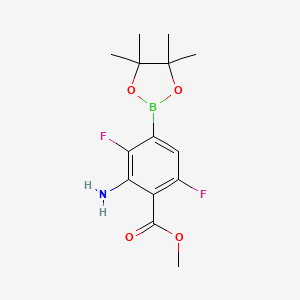
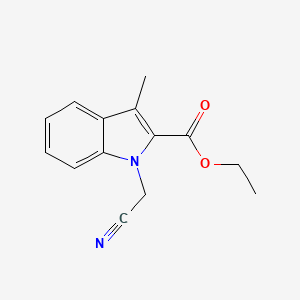
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
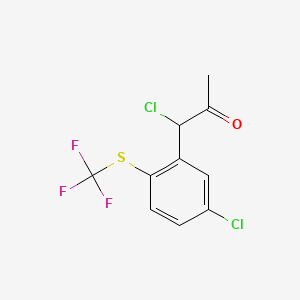
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
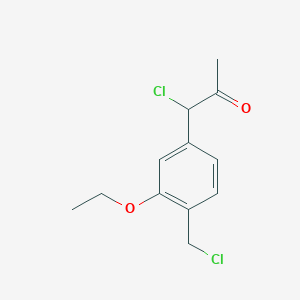

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
